molecular formula C8H8N2 B1592000 6-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1175015-76-5

6-Methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1592000
M. Wt: 132.16 g/mol
InChI Key: JMFRWFPPCICJCQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Oncology
  • Summary of the Application: 6-Methyl-1H-pyrrolo[3,2-B]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
  • Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field: Endocrinology
  • Summary of the Application: Compounds of 6-Methyl-1H-pyrrolo[3,2-B]pyridine have been found to reduce blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds may be beneficial in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

The safety and hazards of “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not explicitly mentioned in the sources I found .

Future Directions

The future directions of research involving “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRWFPPCICJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612146
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[3,2-B]pyridine

CAS RN

1175015-76-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the compound of step 1 (5.12 g, 25.1 mmol) in NMP (125 ml) was added dropwise at room temperature to potassium tert-butylate (5.91 g, 52.6 mmol) in NMP (125 ml). The reaction mixture was stirred for 4 h at room temperature, then water was added and the aqueous phase was extracted with diethyl ether. The combined organic phases were dried over sodium sulfate, filtered and concentrated to give 2.5 g of the title compound.
Name
compound
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PS Shirude, R Shandil, C Sadler, M Naik… - Journal of Medicinal …, 2013 - ACS Publications
We report 1,4-azaindoles as a new inhibitor class that kills Mycobacterium tuberculosis in vitro and demonstrates efficacy in mouse tuberculosis models. The series emerged from …
Number of citations: 153 pubs.acs.org
PS Shirude, RK Shandil, MR Manjunatha… - Journal of medicinal …, 2014 - ACS Publications
In a previous report, we described the discovery of 1,4-azaindoles, a chemical series with excellent in vitro and in vivo antimycobacterial potency through noncovalent inhibition of …
Number of citations: 90 pubs.acs.org
M Chatterji, R Shandil, MR Manjunatha… - Antimicrobial agents …, 2014 - Am Soc Microbiol
New therapeutic strategies against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis are urgently required to combat the global tuberculosis (…
Number of citations: 102 journals.asm.org
NG Bajad, SK Singh, SK Singh, TD Singh… - Current Research in …, 2022 - Elsevier
Indole-containing small molecules have been reported to have diverse various pharmacological activities. The aromatic heterocyclic scaffold, which resembles various protein structures…
Number of citations: 7 www.sciencedirect.com
S Dash, E Rathi, A Kumar, K Chawla… - Journal of …, 2023 - Taylor & Francis
Emerging threats of multi-drug resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant (TDR) tuberculosis led to the discovery of a novel target which was entitled …
Number of citations: 5 www.tandfonline.com
PB da Silva, DL Campos, CM Ribeiro… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Tuberculosis, an infectious disease, has caused more deaths worldwide than any other single infectious disease, killing more than 1.5 million people each year; equating …
Number of citations: 15 www.tandfonline.com
AB Shaik, M Rahman - Medicinal Chemistry of Chemotherapeutic Agents, 2023 - Elsevier
Tuberculosis (TB) is an infectious illness distressing humanity since ancient times. Every year, the number of cases is rising due to resistance gained by the Mycobacterium tuberculosis (…
Number of citations: 2 www.sciencedirect.com

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